(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride
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Overview
Description
(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride is a chiral amine compound with a pyrrolidine ring structure. It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride typically involves the reaction of (S)-pyrrolidine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems and real-time monitoring ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its chiral nature allows for selective binding to target sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the dimethyl substitution.
N-Methylpyrrolidine: A mono-methylated derivative.
N,N-Dimethylpyrrolidine: A fully methylated analog.
Uniqueness
(S)-N,1-Dimethylpyrrolidin-3-amine hydrochloride is unique due to its chiral nature and specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H15ClN2 |
---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
(3S)-N,1-dimethylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-6-3-4-8(2)5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
InChI Key |
OGOVQJAPHPMQDO-RGMNGODLSA-N |
Isomeric SMILES |
CN[C@H]1CCN(C1)C.Cl |
Canonical SMILES |
CNC1CCN(C1)C.Cl |
Origin of Product |
United States |
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